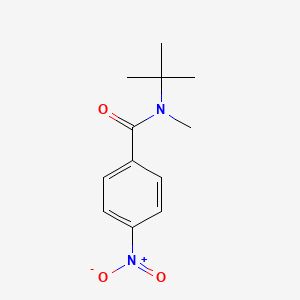
N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C12H16N2O3. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its tert-butyl and methyl substituents on the nitrogen atom and a nitro group on the para position of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of p-nitrobenzoyl chloride with tert-butylamine and methylamine. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N-tert-butyl-N-methyl-p-nitrobenzamide using a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide can be reduced to an amine group using hydrogenation or other reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: N-tert-Butyl-N-methyl-p-phenylenediamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: : While not a drug itself, it serves as a precursor in the synthesis of pharmacologically active compounds.
Industry: : It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds, influencing the compound’s interactions with biological molecules. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyl-N-methyl-p-phenylenediamine: Similar structure but with an amine group instead of a nitro group.
N-tert-Butyl-N-methylbenzamide: Lacks the nitro group, making it less reactive in redox reactions.
N-tert-Butyl-N-methyl-o-nitrobenzamide: Nitro group in the ortho position, affecting its chemical reactivity and steric properties.
Uniqueness: N-(1,1-Dimethylethyl)-N-methyl-4-nitrobenzamide is unique due to the combination of its nitro group and tert-butyl/methyl substituents, which confer specific reactivity and steric properties that are valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
54284-31-0 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
N-tert-butyl-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)13(4)11(15)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3 |
InChI-Schlüssel |
OWQGSQOMTFYNHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














